molecular formula C11H10N2O2 B1266948 6-Benzylpyrimidine-2,4(1h,3h)-dione CAS No. 13345-11-4

6-Benzylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B1266948
CAS No.: 13345-11-4
M. Wt: 202.21 g/mol
InChI Key: WWULIABIMURATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylpyrimidine-2,4(1h,3h)-dione, also known as 6-benzyl-2,4-dioxopyrimidine, is a member of the pyrimidine family of compounds. It is a colorless, crystalline solid that is soluble in organic solvents. This compound is a versatile building block that can be used in a variety of synthetic applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

6-Benzylpyrimidine-2,4(1h,3h)-dione and its derivatives have been explored in various synthetic and chemical transformation processes. For example, Shi, Jingwen Shi, and Rong (2010) reported a clean synthesis of pyrimidine derivatives through three-component reactions involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous media, influenced by the substituents of aromatic aldehydes (Shi, Jingwen Shi, & Rong, 2010). Singh, Aggarwal, and Kumar (1992) demonstrated the transformation of similar compounds under phase-transfer catalytic conditions to yield various pyrimidine diones (Singh, Aggarwal, & Kumar, 1992).

Pharmaceutical Chemistry and Antitumor Activity

In the realm of pharmaceutical chemistry, compounds like this compound have been investigated for their therapeutic potential. El-Deeb, Bayoumi, El-Sherbeny, and Abdel-Aziz (2010) synthesized novel derivatives to evaluate their antitumor activity against various cancer cell lines (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010). Additionally, compounds like 5-Diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione have been synthesized and tested for anti-inflammatory activity, as reported by Dong (2010) (Dong, 2010).

Biological and Pharmacological Studies

Further biological and pharmacological studies have been conducted to understand the effects of these compounds. Meshcheryakova et al. (2022) studied the effect of pyrimidine-2,4(1h,3h)-dione derivatives on free radical oxidation in whole blood and bone marrow, demonstrating their potential for enhancing the body's adaptive capabilities and protective effects in extreme conditions (Meshcheryakova et al., 2022).

Structural Analysis and Crystallography

The crystal structure and molecular dynamics of these compounds have also been a subject of interest. For instance, Kirfel, Schwabenländer, and Müller (1997) conducted a study to determine the crystal structure of a related compound, providing insights into its molecular configuration (Kirfel, Schwabenländer, & Müller, 1997).

Biochemical Analysis

Biochemical Properties

6-Benzylpyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus . The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication. Additionally, this compound has shown interactions with other proteins and enzymes, potentially altering their activity and affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on HIV-1 reverse transcriptase leads to a decrease in viral load within infected cells, thereby reducing the cytopathic effects of the virus . Furthermore, the compound’s interaction with other cellular proteins can lead to changes in cell cycle regulation, apoptosis, and other critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of HIV-1 reverse transcriptase by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of viral RNA into DNA, thereby blocking viral replication. Additionally, the compound may interact with other enzymes and proteins, leading to either inhibition or activation, depending on the nature of the interaction. These molecular interactions can result in changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory activity against HIV-1 reverse transcriptase . Prolonged exposure to different environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in the context of viral inhibition.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 reverse transcriptase, reducing viral replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target cells and tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its activity and efficacy . These metabolic processes can influence the compound’s bioavailability and its overall impact on metabolic flux and metabolite levels within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its inhibitory activity. Additionally, its distribution within tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects Targeting signals and post-translational modifications may play a role in directing the compound to its sites of action

Properties

IUPAC Name

6-benzyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWULIABIMURATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295324
Record name 6-benzylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13345-11-4
Record name NSC101191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-benzylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 2
6-Benzylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 3
Reactant of Route 3
6-Benzylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 4
Reactant of Route 4
6-Benzylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 5
6-Benzylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 6
6-Benzylpyrimidine-2,4(1h,3h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.